

JTP-4819 CAS number and chemical properties

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An In-Depth Technical Guide to JTP-4819: A Potent Prolyl Endopeptidase Inhibitor

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to **JTP-4819**, a potent and specific inhibitor of prolyl endopeptidase (PEP). All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Chemical Properties

JTP-4819, with the CAS number 162203-65-8, is a pyrrolidine derivative.[1] Its chemical structure and nomenclature are fundamental to understanding its interaction with its biological target.

Table 1: Chemical and Physical Properties of JTP-4819



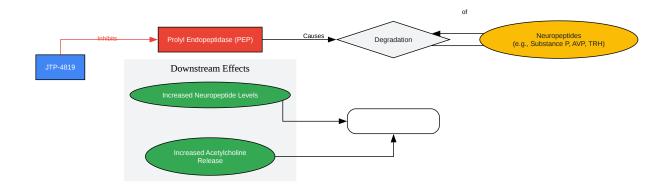
Property	Value
CAS Number	162203-65-8
IUPAC Name	(S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide[2][3][4]
Molecular Formula	C19H25N3O4
Synonyms	JTP 4819

Mechanism of Action: Prolyl Endopeptidase Inhibition

JTP-4819 is a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease that plays a significant role in the metabolism of several neuropeptides and peptide hormones. [2][5] By inhibiting PEP, **JTP-4819** prevents the degradation of these neuroactive peptides, leading to their increased availability and potentiation of their physiological effects. This mechanism is believed to be the basis for its potential therapeutic applications, including as a cognitive enhancer.[2][5]

The inhibitory action of **JTP-4819** on PEP leads to an increase in the levels of various neuropeptides in the brain, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[2] Furthermore, studies have demonstrated that **JTP-4819** can increase the release of acetylcholine in the frontal cortex and hippocampus, brain regions crucial for learning and memory.[2][5]





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JTP-4819 inhibits PEP, preventing neuropeptide degradation.

Quantitative Data on Inhibitory Activity

The potency of **JTP-4819** as a PEP inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 2: In Vitro Inhibitory Activity of JTP-4819 against Prolyl Endopeptidase

Source of PEP	IC50 (nM)
Rat Brain Supernatant	0.83 ± 0.09[2]
Flavobacterium meningosepticum	5.43 ± 0.81[2]
Rat Brain (Young)	~0.7
Rat Brain (Aged)	~0.8

Table 3: Inhibitory Activity of **JTP-4819** on the Degradation of Various Neuropeptides by Purified PEP



Neuropeptide	IC50 (nM)
Substance P	9.6[2]
Arginine-Vasopressin (AVP)	13.9[2]
Thyrotropin-Releasing Hormone (TRH)	10.7[2]
Neurotensin	14.0[2]
Oxytocin	4.5[2]
Bradykinin	7.6[2]
Angiotensin II	10.6[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Prolyl Endopeptidase (PEP) Inhibition Assay

This assay determines the in vitro potency of JTP-4819 in inhibiting PEP activity.

Materials:

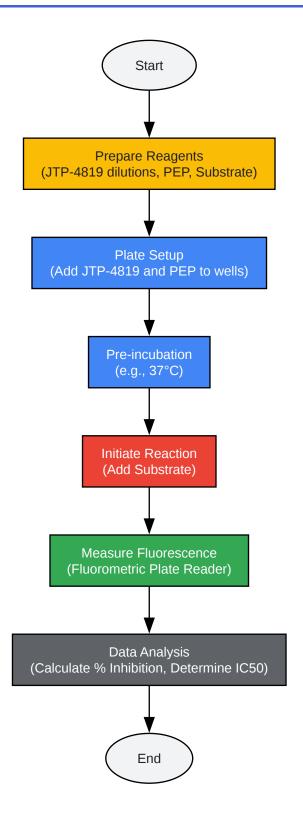
- Purified prolyl endopeptidase (from rat brain or Flavobacterium meningosepticum)
- Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
- JTP-4819 (dissolved in a suitable solvent, e.g., DMSO)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- 96-well microplate
- Fluorometric plate reader

Procedure:



- Prepare serial dilutions of **JTP-4819** in the assay buffer.
- In a 96-well plate, add the diluted JTP-4819 solutions. Include a control well with buffer and solvent only (no inhibitor).
- Add the purified PEP enzyme to each well (except for a blank control).
- Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period.
- Initiate the reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time using a fluorometric plate reader. The fluorescence is proportional to the amount of substrate cleaved by PEP.
- Calculate the rate of reaction for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the JTP-4819 concentration to determine the IC50 value.





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Workflow for the in vitro PEP inhibition assay.

In Vivo Microdialysis for Acetylcholine Release



This technique measures the extracellular levels of acetylcholine in specific brain regions of living animals following the administration of **JTP-4819**.

Materials:

- JTP-4819
- Experimental animals (e.g., rats)
- Stereotaxic apparatus
- Microdialysis probes
- Perfusion pump
- Fraction collector
- HPLC system with electrochemical detection for acetylcholine analysis
- Artificial cerebrospinal fluid (aCSF)

Procedure:

- Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex or hippocampus) of an anesthetized animal using a stereotaxic apparatus.
- Allow the animal to recover from surgery.
- On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a constant flow rate.
- Collect dialysate samples at regular intervals using a fraction collector.
- Administer **JTP-4819** to the animal (e.g., orally or via injection).
- Continue collecting dialysate samples to measure post-administration acetylcholine levels.
- Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.



Compare the acetylcholine levels before and after JTP-4819 administration to determine its
effect on neurotransmitter release.

Passive Avoidance Test

This behavioral test assesses the effect of **JTP-4819** on learning and memory in rodents.[6]

Apparatus:

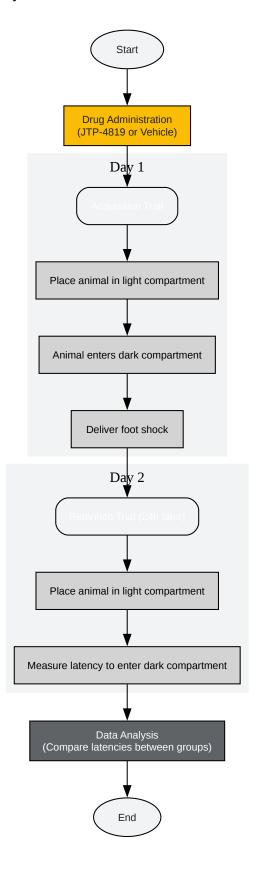
 A two-chambered apparatus with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

- Acquisition Trial:
 - Place the animal in the light compartment.
 - After a short habituation period, open the guillotine door.
 - When the animal enters the dark compartment, close the door and deliver a mild foot shock.
 - The latency to enter the dark compartment is recorded.
- Retention Trial (typically 24 hours later):
 - Place the animal back in the light compartment.
 - Open the guillotine door.
 - Record the latency to enter the dark compartment. A longer latency is indicative of better memory of the aversive stimulus.
- Drug Administration:
 - JTP-4819 or a vehicle control is administered to the animals at a specified time before the acquisition or retention trial.



 The latencies of the JTP-4819-treated group are compared to the control group to assess the drug's effect on memory.





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Workflow for the passive avoidance test.

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